2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-diethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-diethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the dihydrochromenopyrroledione class, characterized by a fused chromene-pyrrole-dione scaffold. Key features include:
- A 1,3-benzodioxole moiety at the 2-position, linked via a methyl group.
- A 3,4-diethoxyphenyl substituent at the 1-position, distinguishing it from analogs with methoxy or alkyl groups.
- A chromeno[2,3-c]pyrrole-3,9-dione core, common to this chemical family .
Its synthesis likely follows methods analogous to those for related dihydrochromenopyrrolediones, such as multi-step condensation or cyclization reactions .
Properties
Molecular Formula |
C29H25NO7 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-diethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H25NO7/c1-3-33-21-12-10-18(14-24(21)34-4-2)26-25-27(31)19-7-5-6-8-20(19)37-28(25)29(32)30(26)15-17-9-11-22-23(13-17)36-16-35-22/h5-14,26H,3-4,15-16H2,1-2H3 |
InChI Key |
VTYLWNQPHWKFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O)OCC |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-diethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Molecular Structure
- Molecular Formula : C28H27N3O6
- Molecular Weight : 501.5 g/mol
- IUPAC Name : 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Structural Representation
The compound features a complex structure that includes:
- A benzodioxole moiety
- A diethoxyphenyl group
- A pyrrole-based chromeno structure
Antiviral Properties
Recent studies have indicated that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antiviral activity. For instance, some related compounds have been shown to inhibit viral proteases effectively, suggesting potential applications in treating viral infections such as SARS-CoV-2 .
Antioxidant Activity
The antioxidant properties of this compound class are noteworthy. Chromeno[2,3-c]pyrroles have demonstrated the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Enzyme Inhibition
Research has indicated that certain derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example:
- Glucokinase Activators : Compounds similar to the target compound have been reported to activate glucokinase, which plays a vital role in glucose metabolism and may be beneficial in managing diabetes .
Antimalarial Activity
Preliminary studies have also explored the antimalarial potential of related compounds. For example, various derivatives were tested against Plasmodium falciparum, with some showing promising IC50 values in the nanomolar range. This suggests that modifications in the chemical structure can enhance efficacy against malaria parasites .
Study 1: Antiviral Activity against SARS-CoV-2
A study published in June 2021 highlighted the effectiveness of chromeno[2,3-c]pyrrole derivatives against the main protease (Mpro) of SARS-CoV-2. The results showed that specific modifications to the benzodioxole moiety enhanced binding affinity and inhibitory potency against viral replication.
Study 2: Antioxidant Activity Evaluation
In vitro assays demonstrated that the compound exhibited significant antioxidant activity by reducing lipid peroxidation and enhancing cellular antioxidant defenses. These findings suggest potential applications in preventing diseases associated with oxidative damage.
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3,4-diethoxyphenyl group in the target compound introduces greater steric bulk and electron-donating capacity compared to the 3-methoxyphenyl in analogs.
- Methyl Group Presence : The 7-methyl group in increases molecular mass by ~14 Da compared to , which lacks this substituent. Methyl groups often enhance membrane permeability but may reduce solubility .
Pharmacological and Physicochemical Properties
- Autotaxin Inhibition: Analogous compounds (e.g., benzotriazole derivatives in ) were tested via fluorogenic assays, showing IC₅₀ values in the nanomolar range. The target compound’s diethoxy group may enhance binding affinity to hydrophobic enzyme pockets .
- Solubility : The HT-Solubility Assay in revealed that bulkier substituents (e.g., ethoxy vs. methoxy) reduce aqueous solubility. The target compound’s 3,4-diethoxyphenyl group may necessitate formulation optimization for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
